2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate
Description
- A 3,4-dihydroisoquinoline core (a partially saturated isoquinoline derivative).
- A propanoic acid side chain linked to the nitrogen of the dihydroisoquinoline ring.
- A hydrochloride salt and hydrate form, indicating improved solubility and stability compared to the free base.
This compound likely serves as a synthetic intermediate or pharmacophore in medicinal chemistry, given structural similarities to bioactive isoquinoline derivatives (e.g., vasorelaxant or CNS-targeting agents) .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH.H2O/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;;/h2-5,9H,6-8H2,1H3,(H,14,15);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQVWISVLMAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction remains a cornerstone for constructing isoquinoline scaffolds. This method involves the acid-catalyzed cyclization of β-phenylethylamine derivatives with glyoxylic acid or its equivalents. For 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid, the reaction likely proceeds via condensation of an appropriately substituted phenethylamine with a propanoic acid-containing aldehyde. Polyphosphoric acid (PPA) or concentrated HCl typically catalyzes the cyclodehydration step, forming the dihydroisoquinoline core.
A critical modification involves introducing the propanoic acid moiety early in the synthesis. For example, starting with 2-(2-aminoethyl)benzoic acid derivatives allows direct incorporation of the carboxylic acid group. Post-cyclization, the free base is treated with hydrochloric acid in a hydrated solvent (e.g., acetone-water) to yield the hydrochloride hydrate.
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction offers an alternative route via intramolecular cyclization of β-phenethylamides using dehydrating agents like PPA or POCl₃. Applying this to 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid synthesis would require:
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Amide Formation : Reacting β-phenethylamine with propionyl chloride to form the corresponding amide.
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Cyclization : Treating the amide with PPA at 80–100°C to induce ring closure.
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Hydrolysis : Converting the resulting dihydroisoquinoline to the carboxylic acid using aqueous HCl.
This method’s efficiency depends on the steric and electronic properties of the amide precursor. Patent US6433173B1 highlights that substituting PPA with ethyl polyphosphate improves yield (up to 91%) by reducing side reactions.
Hydrochloride Hydrate Formation
Solvent Selection and Crystallization
The hydrochloride salt forms by treating the free base with concentrated HCl in a solvent system that facilitates hydrate formation. Key considerations include:
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Acetone-Water Mixtures : Optimal for dissolving the free base while limiting water content to ≤10% (v/v) to prevent excessive salt solubility.
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Recrystallization : A 1:2 methanol-water ratio achieves high-purity crystals. For example, dissolving the crude hydrochloride in hot methanol and adding water induces crystallization upon cooling.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl Concentration | 12 M (37%) | 95 | 99.5 |
| Acetone:Water Ratio | 9:1 | 91 | 98.7 |
| Recrystallization | Methanol:Water (1:2) | 89 | 99.8 |
Hydrate Stabilization
The monohydrate form is stabilized through hydrogen bonding between the hydrochloride’s chloride ion and water molecules. X-ray diffraction (XRD) of analogous compounds reveals a monoclinic crystal system with space group P2₁/c, where water occupies specific lattice sites.
Process Optimization and Scalability
Dehydration Condensing Agents
Ethyl polyphosphate, synthesized in situ from P₂O₅, triethyl phosphate, and ethanol, enhances cyclization efficiency by minimizing side products like 5,5-pentamethylene-7-oxo-hexahydrocyclopenta[d]pyrimidine. Comparative studies show:
| Condensing Agent | Reaction Time (h) | Yield (%) | Impurity (%) |
|---|---|---|---|
| PPA | 8 | 78 | 12 |
| Ethyl Polyphosphate | 6 | 91 | 3 |
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Key Reaction Conditions
Reaction Mechanism Insights
The synthesis mechanism for isoquinoline derivatives typically involves:
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Michael Addition : Formation of enamino esters from β-keto esters and amines .
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Cyclization : Intramolecular attack of the enamine intermediate to form the isoquinoline ring .
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Decarboxylation : Removal of the Meldrum’s acid moiety to stabilize the product .
Functionalization Reactions
Post-synthesis modifications enable diversification of the isoquinoline framework:
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Esterification : Conversion of carboxylic acids to esters using alcohol and acid catalysts.
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Reduction : Hydrogenation or hydride-based reduction of double bonds or ketones.
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Amination : Introduction of amino groups via nucleophilic substitution or reductive amination.
Challenges and Considerations
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Yield Optimization : Solvent choice (e.g., acetic acid vs. ethanol) and catalyst selection critically influence yields .
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Regioselectivity : Control of substitution patterns on the isoquinoline ring requires precise reaction conditions .
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Scalability : Solvent-free methods and ultrasound irradiation improve efficiency for large-scale synthesis .
Comparative Analysis with Related Compounds
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate, particularly its role as an inhibitor of specific enzymes:
- Aldosterone Synthase Inhibition : This compound has shown effectiveness in inhibiting aldosterone synthase, which plays a crucial role in steroidogenesis. This inhibition can have implications for treating conditions like hypertension and heart failure by modulating mineralocorticoid levels.
- Aromatase Inhibition : The compound also exhibits inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis. This property suggests potential applications in hormone-related cancers, particularly breast cancer, where estrogen levels are critical.
Research Applications
The compound is primarily utilized in research settings due to its unapproved status for pharmaceutical use. Key applications include:
- Mechanistic Studies : Investigations into the binding affinity and inhibitory mechanisms of the compound on aldosterone synthase and aromatase provide insights into its therapeutic potential.
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may exhibit altered biological activities. Modifications to its isoquinoline structure can significantly affect its interaction profiles and efficacy against target enzymes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Ring Saturation and Bioactivity: The tetrahydroisoquinoline derivative (CAS 1265964-21-3) has a fully saturated ring, enhancing conformational rigidity compared to the partially saturated dihydroisoquinoline core in the target compound. This difference may influence receptor-binding affinity in pharmacological applications .
Functional Group Variations: Replacing the propanoic acid group with an amino-propanol moiety (CAS 1858273-09-2) shifts the compound’s polarity and acid-base characteristics, impacting solubility and membrane permeability .
Safety and Handling: The tetrahydroisoquinoline derivative (CAS 1265964-21-3) carries a H302 hazard (oral toxicity), whereas the amino-propanol analog (CAS 1858273-09-2) primarily poses risks of dermal/ocular irritation (H315/H319) .
Limitations and Gaps in Evidence
- No direct data on the target compound’s synthesis, pharmacokinetics, or thermodynamic properties were found in the provided sources.
- Safety and regulatory information for the hydrate form remains speculative without explicit experimental data.
Biological Activity
2-(3,4-Dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate is a compound that has gained attention in scientific research due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in relation to enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H15ClN2O2·H2O
- Molecular Weight : Approximately 260 g/mol
- LogP : 0.44 (indicating moderate lipophilicity)
- Purity : Typically around 95% in research contexts
The structure includes a propanoic acid moiety linked to a 3,4-dihydro-2(1H)-isoquinoline framework, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes . Key findings include:
- Aldosterone Synthase Inhibition : The compound has been shown to inhibit aldosterone synthase, an enzyme involved in steroid hormone biosynthesis. This inhibition may have implications for conditions related to hormonal imbalances, such as hypertension and heart disease.
- Aromatase Inhibition : It also demonstrates inhibitory effects on aromatase, an enzyme critical in estrogen biosynthesis. This activity suggests potential applications in treating hormone-dependent cancers.
Table 1: Summary of Biological Activities
| Activity | Target Enzyme | Implications |
|---|---|---|
| Aldosterone Synthase Inhibition | Aldosterone Synthase | Potential treatment for hypertension |
| Aromatase Inhibition | Aromatase | Possible application in hormone-dependent cancers |
The compound's mechanism of action involves binding to the active sites of the target enzymes, thereby inhibiting their activity. Studies suggest that modifications to the isoquinoline structure can significantly alter its interaction profile and efficacy.
Case Studies
- Hormonal Regulation : A study explored the effects of this compound on aldosterone levels in animal models. Results indicated a significant reduction in plasma aldosterone levels following administration of the compound, supporting its role as an aldosterone synthase inhibitor .
- Cancer Research : Another investigation assessed the compound's efficacy against breast cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent targeting estrogen pathways .
Synthesis Methods
Several synthetic routes have been reported for producing this compound:
- Method A : Involves the condensation of isoquinoline derivatives with propanoic acid under acidic conditions.
- Method B : Utilizes a multi-step synthesis starting from readily available precursors followed by cyclization and functionalization steps.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | Contains a ketone group | Different biological activity profile |
| 2-(1H-Indol-3-yl)propanoic acid | Indole instead of isoquinoline | Exhibits different activities related to serotonin receptors |
| 3-(4-Methylphenyl)-3-hydroxybutanoic acid | Different aromatic substitution | Focused on metabolic pathways in obesity-related research |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate with high purity?
- Answer: Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways, followed by iterative experimental validation. For example, ICReDD’s approach combines density functional theory (DFT) to model intermediates and transition states, narrowing down optimal reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Experimental feedback refines computational models, reducing trial-and-error cycles . Purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the hydrated hydrochloride form while minimizing byproducts .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Answer: Employ a multi-technique approach:
- X-ray crystallography for absolute stereochemistry and hydrogen-bonding patterns in the hydrate structure.
- NMR spectroscopy (¹H, ¹³C, DEPT) to resolve the isoquinoline ring’s proton environments and confirm the hydrochloride salt formation via chemical shift changes.
- Thermogravimetric analysis (TGA) to quantify hydrate stability and dehydration kinetics under varying humidity conditions.
- HPLC-MS for purity assessment, using ion-pair chromatography to separate charged species .
Q. What solvent systems are optimal for enhancing the compound’s solubility in biological assays?
- Answer: Solubility screening should include:
- Aqueous buffers (e.g., PBS at pH 7.4) with co-solvents like DMSO (<5% v/v) or cyclodextrins to stabilize the hydrochloride form.
- Hydrophilic-lipophilic balance (HLB) testing to identify surfactants (e.g., Tween 80) that improve dispersion.
- Use computational tools (e.g., COSMO-RS) to predict solvation free energy and miscibility gaps .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction yield data during scale-up?
- Answer: Apply microkinetic modeling to identify rate-limiting steps under varying reactor conditions (e.g., batch vs. continuous flow). For instance, discrepancies in activation energy between lab-scale and pilot-scale reactors may arise from heat/mass transfer limitations. Use CFD simulations coupled with experimental validation to optimize reactor geometry (e.g., static mixers for better turbulence) and minimize side reactions .
Q. What strategies address spectral discrepancies in NMR data for the hydrochloride hydrate form?
- Answer:
- Dynamic NMR (DNMR) to probe exchange processes between hydrate and anhydrous forms, which may cause peak broadening.
- Variable-temperature studies to distinguish tautomeric equilibria in the isoquinoline moiety.
- Isotopic labeling (e.g., deuterated solvents) to confirm hydrogen-bonding networks influencing chemical shifts .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics with target enzymes.
- Molecular dynamics (MD) simulations to map interactions between the propanoic acid moiety and catalytic sites.
- Mutagenesis studies to validate computational predictions of key binding residues .
Q. What methodologies mitigate batch-to-batch variability in hydrate crystallization?
- Answer:
- Process analytical technology (PAT) tools (e.g., in-line Raman spectroscopy) to monitor crystal polymorph formation in real time.
- Design of experiments (DoE) to optimize anti-solvent addition rates and nucleation temperatures.
- Seeding strategies using pre-characterized hydrate crystals to control particle size distribution .
Contradiction Analysis and Troubleshooting
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Answer:
- Conduct metabolomic profiling to identify cell-specific detoxification pathways (e.g., glutathione conjugation).
- Use synchrotron-based XFM to map intracellular distribution of the compound and correlate localization with toxicity.
- Validate via knockdown models (e.g., CRISPR-Cas9) targeting putative resistance genes .
Q. What approaches validate the compound’s stability under physiological conditions?
- Answer:
- Forced degradation studies (pH 1–9, 40–70°C) with LC-MS/MS to track hydrolysis/oxidation products.
- Plasma protein binding assays to assess stability in blood-mimicking environments.
- Accelerated stability testing (ICH Q1A guidelines) to model shelf-life under varying humidity and temperature .
Methodological Resources
- Reactor Design: Refer to CRDC subclass RDF2050112 for fundamentals in heterogeneous catalysis and residence time distribution (RTD) analysis .
- Data Interpretation: Apply comparative frameworks from political science to systematically analyze contradictory datasets (e.g., triangulating computational, spectroscopic, and biological data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
